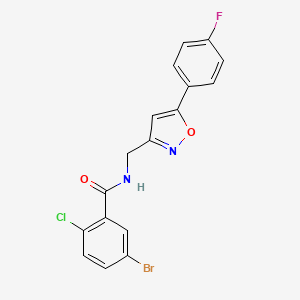

5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClFN2O2/c18-11-3-6-15(19)14(7-11)17(23)21-9-13-8-16(24-22-13)10-1-4-12(20)5-2-10/h1-8H,9H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLADGHALGZJISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

The compound exhibits notable biological properties, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that compounds with structural similarities to 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide have demonstrated significant antimicrobial activity. For instance, derivatives containing isoxazole rings have been reported to show efficacy against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Reference |

|---|---|---|

| Compound A | MRSA | |

| Compound B | Vancomycin-resistant E. faecium | |

| Compound C | Drug-resistant Candida strains |

Anticancer Potential

The anticancer properties of related compounds have also been explored. Studies have shown that modifications to the isoxazole moiety can enhance cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Isoxazole Derivatives

Study on Antimicrobial Activity

A study investigated a series of isoxazole derivatives similar to 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide, demonstrating significant antibacterial activity against S. aureus and antifungal activity against drug-resistant strains of Candida. The results indicated that structural modifications could lead to enhanced efficacy.

Anticancer Investigation

Another research project focused on the anticancer activities of isoxazole derivatives highlighted the importance of substituent variations in enhancing biological efficacy. The findings suggested that incorporating specific functional groups could improve therapeutic profiles against various cancers.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and isoxazole-containing molecules, such as:

- 5-bromo-2-chloro-N-(4-fluorophenyl)benzamide

- 5-bromo-2-chloro-N-(3-isoxazolyl)benzamide

- 5-bromo-2-chloro-N-(4-fluorophenyl)isoxazole

Uniqueness

What sets 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide apart is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl isoxazole moiety, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

5-Bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmacology.

Synthesis

The compound can be synthesized through various methods, typically involving the formation of isoxazole derivatives. Recent advancements have highlighted metal-free synthetic routes that yield isoxazoles efficiently, which may include microwave-assisted reactions to enhance yields and selectivity . The synthesis process often involves the reaction of aryl aldehydes with hydroxylamine hydrochloride to form oximes, which are then transformed into isoxazoles through further chemical modifications.

Biological Activity

The biological activity of 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide can be categorized into several key areas:

Antioxidant Properties

Research has indicated that isoxazole derivatives exhibit notable antioxidant properties. For instance, compounds similar to 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide were tested using in vivo models like Caenorhabditis elegans and human fibroblasts, demonstrating superior antioxidant activity compared to established antioxidants like quercetin .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Benzamide derivatives have been studied for their ability to inhibit various cancer cell lines. For example, compounds with similar benzamide structures have shown efficacy against lymphoma and breast cancer cells by disrupting critical metabolic pathways, including the inhibition of dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .

Enzyme Inhibition

The compound may also serve as an inhibitor for specific kinases involved in cancer progression. Studies on related benzamide derivatives have shown that they can inhibit RET kinase activity effectively, impacting cell proliferation associated with RET mutations . This suggests that 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide could be a valuable lead compound in developing targeted cancer therapies.

Case Studies

Several case studies illustrate the biological activity of compounds structurally similar to 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide:

- Antioxidant Efficacy : A study demonstrated that a related isoxazole derivative exhibited a significant reduction in oxidative stress markers in C. elegans, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

- Antitumor Mechanism : In vitro studies showed that benzamide derivatives inhibited cell growth in various cancer cell lines. One derivative led to a reduction in DHFR levels, suggesting a novel mechanism for overcoming resistance to traditional chemotherapeutics like methotrexate .

- Kinase Inhibition : A series of benzamide derivatives were tested for their ability to inhibit RET kinase, revealing that some compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory potential against cancer cell lines driven by RET mutations .

Research Findings

Recent research findings have provided insights into the structure-activity relationship (SAR) of related compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 5-Bromo-2-chloro-benzamide | 12.5 | Antitumor |

| Benzamide derivative A | 15.0 | DHFR inhibition |

| Isoxazole-linked compound B | 8.0 | Antioxidant |

| RET kinase inhibitor C | 3.0 | Kinase inhibition |

These findings indicate that modifications to the benzamide and isoxazole moieties can significantly influence biological activity, paving the way for further optimization.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-2-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide?

- Methodology : The compound can be synthesized via multi-step reactions. A representative approach involves:

Intermediate preparation : Reacting halogenated benzoic acid derivatives (e.g., 5-bromo-2-chlorobenzoic acid) with thionyl chloride to form acyl chlorides.

Coupling reaction : Combining the acyl chloride with an isoxazole-containing amine (e.g., (5-(4-fluorophenyl)isoxazol-3-yl)methanamine) in anhydrous dichloromethane or THF under nitrogen, using pyridine as a base to neutralize HCl .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) to assess purity (>95%).

- NMR : Confirm substitution patterns (e.g., bromo, chloro, fluorophenyl) via , , and NMR .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] expected at m/z 437.97) .

Q. What in vitro assays are suitable for evaluating its antibacterial activity?

- Methodology :

- Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Biofilm inhibition : Quantify biofilm biomass via crystal violet staining in 96-well plates after 24-hour exposure .

- Controls : Include DMSO (solvent control) and known antibiotics (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can molecular docking and MD simulations elucidate its mechanism of action?

- Methodology :

- Target identification : Use homology modeling (e.g., Swiss-Model) to predict binding pockets in enzymes like M. tuberculosis TRPS α-subunit .

- Docking : Perform virtual screening with AutoDock Vina, applying Lipinski’s Rule of Five to filter compounds. Validate top hits via binding energy scores (<-7 kcal/mol) .

- MD simulations : Run 100 ns simulations (GROMACS) to assess stability (RMSD < 2 Å) and ligand-protein interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodology :

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH, temperature, inoculum size) .

- Orthogonal assays : Cross-validate MIC results with time-kill curves or live/dead staining (confocal microscopy) .

- Batch analysis : Compare activity across synthesized batches to rule out impurities .

Q. How can X-ray crystallography determine its 3D structure for SAR studies?

- Methodology :

- Crystallization : Grow single crystals via vapor diffusion (e.g., methanol/water at 4°C) .

- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Solve structure with SHELX; validate via R-factor (<0.05) and electron density maps .

Q. What approaches optimize substituent effects to enhance potency?

- Methodology :

- SAR libraries : Synthesize analogs with varied substituents (e.g., replacing bromo with iodo, modifying isoxazole linkers) .

- Free-energy perturbation (FEP) : Predict binding affinity changes using Schrödinger’s FEP+ for rational design .

- In vivo testing : Prioritize analogs with >10-fold improved MIC for murine infection models .

Q. How to investigate its inhibition of bacterial chaperone systems (e.g., GroEL/ES)?

- Methodology :

- ATPase assay : Measure GroEL ATP hydrolysis via malachite green phosphate detection (λ = 620 nm) .

- Co-chaperone binding : Use SPR to quantify binding kinetics (e.g., GroES association/dissociation rates) .

- Thermal shift assay : Monitor GroEL denaturation (SYPRO Orange dye) to assess stabilization by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.